Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Overview
Description
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, also known as Sulfo-SANPAH, is a heterobifunctional crosslinker . It contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The reactive groups of this compound are sulfo-NHS ester and nitrophenyl azide .
Synthesis Analysis
The synthesis of Sulfo-SANPAH involves the reaction of NHS esters with primary amino groups (-NH2) in pH 7-9 buffers to form stable amide bonds . This reaction results in the release of sulfo-N-hydroxy-succinimide .Molecular Structure Analysis
The molecular structure of Sulfo-SANPAH is represented by the formula C16H18N6O9S . The molecular weight of the compound is 492.40 .Chemical Reactions Analysis
When exposed to UV light, nitrophenyl azides in Sulfo-SANPAH form a nitrene group . This nitrene group can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .Physical And Chemical Properties Analysis
Sulfo-SANPAH is a powder that is soluble in water . It has a molecular weight of 492.4 . The compound is sensitive to moisture and is stored in a desiccated condition . It is shipped in ambient storage temperature and optimal photolysis occurs at 320-350 nm .Scientific Research Applications
Surface Functionalization and Cell Adhesion
- Functionalization of PolyHIPE Materials : Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate (Sulfo-SANPAH) has been utilized for surface functionalization of highly porous polyHIPE materials. This approach demonstrates versatility and efficiency in attaching biomolecules, like cell-adhesion promoting proteins, to polyHIPE surfaces, enhancing their application in 3D cell culture and tissue engineering (Richardson et al., 2018).
Substrate Rigidity and Cellular Response
- Cell-Extracellular Matrix Interactions : Sulfo-SANPAH has been employed in studies exploring how cells respond to the rigidity of their substrate, particularly in the context of cell-extracellular matrix interactions. This research is crucial for understanding physiological and pathological cellular responses like stem cell differentiation and tumor progression (Yip et al., 2013).
Protein Conformational Changes
- Probing Conformational Changes in Proteins : The use of derivatives of sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate in examining conformational changes in proteins has been a significant area of research. This application is particularly relevant in studying the dynamics of protein folding and interactions (Azim-Zadeh et al., 2007).
Enhancing Biocompatibility and Hydrophilicity
- Modification of Polymer Surfaces : A novel technique utilizing Sulfo-SANPAH for the modification of polymer surfaces, specifically PEDOT:PSS, has been reported. This technique aims to improve the biocompatibility and hydrophilicity of polymers, indicating its potential application in biomedical engineering and materials science (Tumova et al., 2019).
Preparation of Polyacrylamide Gels
- Polyacrylamide Gel Preparation : Sulfo-SANPAH has been used in the preparation of polyacrylamide (PA) gels, a widely used medium for studying cell-extracellular matrix mechanical interactions. Its application here addresses challenges like low solubility and unstable binding with proteins, common in conventional gel preparation methods (Kumai et al., 2021).
Non-Radioactive Protein Labeling
- Labeling of Surface Proteins : The non-radioactive labeling of surface proteins using derivatives of sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate has been a significant development in biological research, particularly in the study of protein interactions and functions (Ezeokonkwo et al., 2003).
Immunoassay Development
- Chemiluminescence Enzyme Immunoassay : In immunoassay development, particularly for highly sensitive and rapid detection, sulfosuccinimidyl derivatives have been employed. Their application in this field underscores their utility in diagnostic and analytical biochemistry (Matsunaga et al., 1996).
Spectrophotometric Analysis
- Quantitative Spectrophotometric Analysis : Research in spectrophotometric analysis has leveraged the properties of sulfosuccinimidyl derivatives. This application is essential in determining the concentration and purity of various compounds, playing a crucial role in analytical chemistry (Presentini, 2017).
Safety And Hazards
Sulfo-SANPAH is sensitive to moisture . It is packaged in a resealable bag with a desiccant to reduce exposure to moisture . After cold storage, the vial should be equilibrated to room temperature before opening to reduce condensation inside the vial . The compound is classified under Hazard Classifications Eye Irrit. 2 .
Future Directions
properties
IUPAC Name |
1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUQQDXHCUWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907709 | |
Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |
CAS RN |
102568-43-4 | |
Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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